molecular formula C8H5NO4 B13225120 7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Katalognummer: B13225120
Molekulargewicht: 179.13 g/mol
InChI-Schlüssel: CLOBFUVTUZVPGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is a heterocyclic organic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. The presence of hydroxyl and carbonyl groups in its structure makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminophenol with phosgene or its derivatives can lead to the formation of the desired benzoxazine compound . Another method involves the use of microwave irradiation in solvent-free conditions, which has been shown to be a rapid and efficient way to synthesize benzoxazine derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroxylated derivatives, and substituted benzoxazines, depending on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Hydroxy-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carbonyl groups allows for a wider range of chemical reactions and interactions compared to its analogs.

Eigenschaften

Molekularformel

C8H5NO4

Molekulargewicht

179.13 g/mol

IUPAC-Name

7-hydroxy-1,3-benzoxazine-2,4-dione

InChI

InChI=1S/C8H5NO4/c10-4-1-2-5-6(3-4)13-8(12)9-7(5)11/h1-3,10H,(H,9,11,12)

InChI-Schlüssel

CLOBFUVTUZVPGK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)OC(=O)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.